molecular formula C7H5BrN2 B578446 5-Bromo-1H-pyrrolo[2,3-c]pyridine CAS No. 1215387-58-8

5-Bromo-1H-pyrrolo[2,3-c]pyridine

Cat. No. B578446
M. Wt: 197.035
InChI Key: HIYAJEAFUVCOFA-UHFFFAOYSA-N
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Description

“5-Bromo-1H-pyrrolo[2,3-c]pyridine” is a chemical compound with the molecular formula C7H5BrN2. It consists of fused six-membered pyridine and five-membered pyrrole rings, forming an essentially planar aza-indole skeleton . In the crystal, pairs of N-H⋯N hydrogen bonds connect the molecules into inversion dimers .


Synthesis Analysis

The synthesis of “5-Bromo-1H-pyrrolo[2,3-c]pyridine” involves a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans . This method has been used to synthesize ninety-three 5-aminoaryl pyridines and thirty-three 5-phenol pyridines, demonstrating the robustness of the developed methodology .


Molecular Structure Analysis

The molecular structure of “5-Bromo-1H-pyrrolo[2,3-c]pyridine” is characterized by an essentially planar aza-indole skeleton formed by fused six-membered pyridine and five-membered pyrrole rings . The root-mean-square (r.m.s.) deviation of this planar structure is 0.017 Å .


Physical And Chemical Properties Analysis

The molecular weight of “5-Bromo-1H-pyrrolo[2,3-c]pyridine” is 197.03 g/mol . The compound is characterized by a topological polar surface area of 28.7 Ų and a complexity of 129 . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 1 .

Scientific Research Applications

Inhibition of Mitotic Kinase Monopolar Spindle 1 (MPS1)

  • Scientific Field: Cancer Therapeutics
  • Application Summary: 5-Bromo-1H-pyrrolo[2,3-c]pyridine has been used in the design of inhibitors for MPS1, a protein kinase crucial to the spindle assembly checkpoint signal and often overexpressed in many human cancers .
  • Methods of Application: The compound was used to design inhibitors based on the 1H-pyrrolo[3,2-c]pyridine scaffold. The optimization of these inhibitors was guided by structure-based design and cellular characterization of MPS1 inhibition .
  • Results: The optimized compounds displayed potent and selective inhibition of MPS1 in vitro and translated well to cellular assays of MPS1 autophosphorylation and antiproliferative activity .

Crystal Structure Analysis

  • Scientific Field: Crystallography
  • Application Summary: The crystal structure of 5-Bromo-1H-pyrrolo[2,3-b]pyridine has been analyzed .
  • Methods of Application: The compound was crystallized, and its structure was analyzed using X-ray diffraction .
  • Results: The analysis revealed that the compound forms an essentially planar aza-indole skeleton. In the crystal, pairs of N-H⋯N hydrogen bonds connect the molecules into inversion dimers .

Inhibition of Fibroblast Growth Factor Receptors (FGFR)

  • Scientific Field: Cancer Therapeutics
  • Application Summary: Derivatives of 5-Bromo-1H-pyrrolo[2,3-b]pyridine have been developed with potent activities against FGFR1, 2, and 3 .
  • Methods of Application: A series of 1H-pyrrolo[2,3-b]pyridine derivatives were synthesized and tested for their inhibitory activity against FGFR .
  • Results: Among the synthesized compounds, compound 4h exhibited potent FGFR inhibitory activity (FGFR1–4 IC50 values of 7, 9, 25 and 712 nM, respectively). In vitro, 4h inhibited breast cancer 4T1 cell proliferation and induced its apoptosis .

Synthesis of Pyrrolopyrazine Derivatives

  • Scientific Field: Medicinal Chemistry
  • Application Summary: Pyrrolopyrazine derivatives, which can be synthesized from 5-Bromo-1H-pyrrolo[2,3-c]pyridine, have shown promising antibacterial, antifungal, and antiviral activities .
  • Methods of Application: The compound is used as a starting material in the synthesis of pyrrolopyrazine derivatives .
  • Results: The synthesized pyrrolopyrazine derivatives exhibited more antibacterial, antifungal, and antiviral activities .

Treatment of Disorders Involving Elevated Plasma Blood Glucose

  • Scientific Field: Endocrinology
  • Application Summary: Compounds derived from 5-Bromo-1H-pyrrolo[2,3-c]pyridine may find application in the prevention and treatment of disorders involving elevated plasma blood glucose, such as hyperglycemia and ailments in which such a reduction of blood glucose is beneficial .
  • Methods of Application: The compound is used to synthesize other compounds that can reduce blood glucose levels .
  • Results: The synthesized compounds were found to be effective in reducing blood glucose levels .

Synthesis of Pyrrolopyridine Derivatives

  • Scientific Field: Organic Chemistry
  • Application Summary: 5-Bromo-1H-pyrrolo[2,3-b]pyridine is used as a starting material in the synthesis of various pyrrolopyridine derivatives .
  • Methods of Application: The compound is used in various organic reactions to synthesize new compounds .
  • Results: The synthesized pyrrolopyridine derivatives can be used in further research and applications .

Safety And Hazards

“5-Bromo-1H-pyrrolo[2,3-c]pyridine” is classified as having acute oral toxicity (Category 4), causing skin irritation (Category 2), causing serious eye damage (Category 1), and may cause respiratory irritation (Category 3) . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of skin contact, it is advised to wash off immediately with plenty of water for at least 15 minutes .

properties

IUPAC Name

5-bromo-1H-pyrrolo[2,3-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrN2/c8-7-3-5-1-2-9-6(5)4-10-7/h1-4,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIYAJEAFUVCOFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=CN=C(C=C21)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20703081
Record name 5-Bromo-1H-pyrrolo[2,3-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20703081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-1H-pyrrolo[2,3-c]pyridine

CAS RN

1215387-58-8
Record name 5-Bromo-1H-pyrrolo[2,3-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20703081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-bromo-1H-pyrrolo[2,3-c]pyridine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Citations

For This Compound
1
Citations
SM Bronner, J Murray, FA Romero, KW Lai… - Journal of Medicinal …, 2017 - ACS Publications
The epigenetic regulator CBP/P300 presents a novel therapeutic target for oncology. Previously, we disclosed the development of potent and selective CBP bromodomain inhibitors by …
Number of citations: 24 pubs.acs.org

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